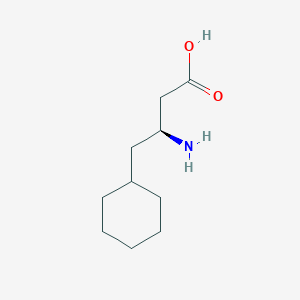
(S)-3-Amino-4-cyclohexylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-4-cyclohexylbutanoic acid is a chiral amino acid derivative with a cyclohexyl group attached to the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-cyclohexylbutanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available cyclohexylacetic acid.
Amidation: The carboxylic acid group of cyclohexylacetic acid is converted to an amide using reagents like thionyl chloride and ammonia.
Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Enzymatic Resolution: Using enzymes to selectively convert one enantiomer of a racemic mixture to a different compound, which can then be separated.
Asymmetric Synthesis: Employing chiral catalysts or chiral auxiliaries to directly synthesize the desired enantiomer with high enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-cyclohexylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso compound.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
(S)-3-Amino-4-cyclohexylbutanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme-substrate interactions and protein engineering.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-cyclohexylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The cyclohexyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-4-cyclohexylbutanoic acid: The enantiomer of the compound with different stereochemistry.
Cyclohexylalanine: A similar compound with a cyclohexyl group attached to the alpha carbon of alanine.
Cyclohexylglycine: Another similar compound with a cyclohexyl group attached to the alpha carbon of glycine.
Uniqueness
(S)-3-Amino-4-cyclohexylbutanoic acid is unique due to its specific stereochemistry and the presence of a cyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of chiral drugs and as a tool in biochemical research.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(3S)-3-amino-4-cyclohexylbutanoic acid |
InChI |
InChI=1S/C10H19NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m0/s1 |
InChI Key |
KFJPIMWRYYGPGM-VIFPVBQESA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](CC(=O)O)N |
Canonical SMILES |
C1CCC(CC1)CC(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B12992638.png)
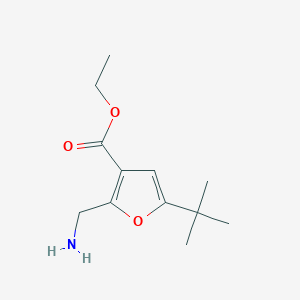

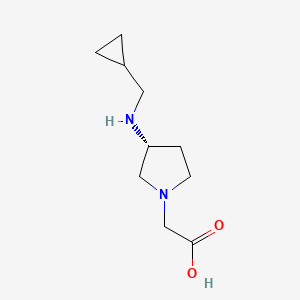
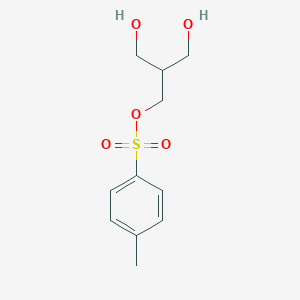
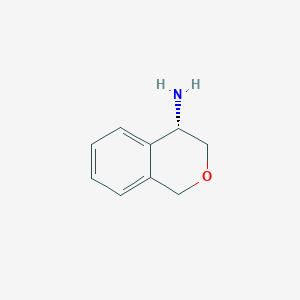
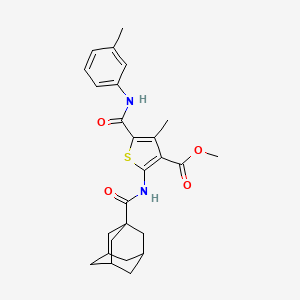
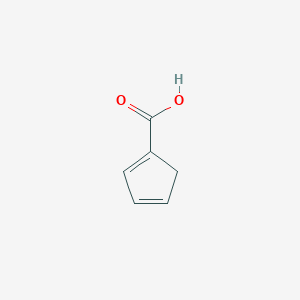
![7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B12992699.png)
![6'-chlorospiro[cyclopropane-1,3'-pyrrolo[3,2-c]pyridin]-2'(1'H)-one](/img/structure/B12992702.png)
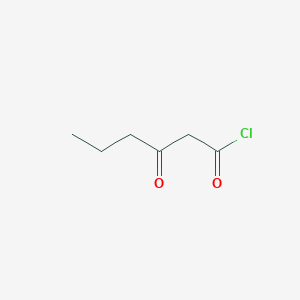
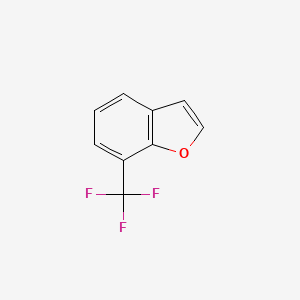
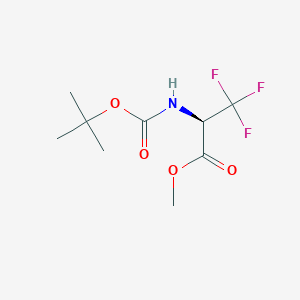
![7-Bromo-8-((4-methylpiperazin-1-yl)methyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B12992736.png)
